![molecular formula C20H24FNO3 B5545104 N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5545104.png)

N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

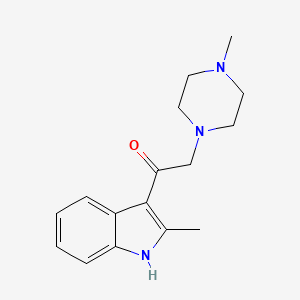

Synthesis Analysis

The synthesis of fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers, which share structural similarities with the target compound, involves detailed synthetic pathways that highlight the role of the fluorine atom and its influence on the molecular structure. These isomers' synthesis and XRD characterization underscore the importance of halogen positioning in determining the molecule's stability and supramolecular properties (Moreno-Fuquen et al., 2022). The Bischler-Napieralski reaction, a notable method in the synthesis of related benzamide compounds, highlights the transformation of N-(4-aryl-4-hydroxybutyl)benzamides into various cyclic and acyclic structures, demonstrating the synthetic versatility of such compounds (Browne et al., 1981).

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been elucidated through X-ray diffraction techniques, revealing critical insights into their crystal growth and molecular packing. These studies show how intramolecular and intermolecular interactions, including hydrogen bonding and halogen interactions, influence the overall stability and structural features of these molecules (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of benzamide derivatives are influenced significantly by their structural characteristics. For instance, the presence of fluorine atoms affects the molecule's electron distribution, impacting its reactivity towards nucleophiles and electrophiles. The synthesis and characterization of various benzamide derivatives provide insight into their reactivity patterns and potential applications in developing new chemical entities (Kırca et al., 2018).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, solubility, and crystal structure, are closely related to their molecular structure. X-ray crystallography studies reveal that even minor modifications in the molecular structure, such as the position of fluorine atoms or the introduction of methyl groups, can lead to significant changes in these properties, affecting the compounds' overall behavior and potential applications (Chopra & Row, 2008).

Chemical Properties Analysis

The chemical properties of N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide and its analogs, such as acidity, basicity, and reactivity towards various chemical reagents, are determined by the functional groups present in the molecule. Studies focusing on the synthesis and evaluation of benzamide derivatives highlight their broad range of activities, from enzyme inhibition to antimicrobial properties, underscoring the impact of molecular structure on chemical behavior (Ertan et al., 2007).

Wissenschaftliche Forschungsanwendungen

Potential Applications in Molecular Synthesis

One area of research that might involve compounds with similar structural features to N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide is the synthesis of complex organic molecules. For instance, studies on the practical synthesis of related fluorophenyl compounds highlight their importance in manufacturing materials like flurbiprofen, which, despite not directly relating to the specified chemical, illustrates the relevance of such compounds in synthetic organic chemistry (Qiu et al., 2009).

Role in Neuroscientific Research

While specific studies on N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide's direct applications in neuroscience are not available, the research methodologies and findings related to similar compounds can provide insights. For example, the investigation of benzoxaboroles in neurochemistry and neurotoxicity could offer a framework for understanding how structurally related compounds interact with biological systems, potentially influencing future research directions in this area (Issar & Kakkar, 2013).

Contributions to Supramolecular Chemistry

Compounds like N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide may also find applications in supramolecular chemistry, where their structural elements could contribute to the development of new materials or the study of molecular interactions. Benzoxaboroles, for example, have been extensively studied for their ordering properties and applications in nanotechnology and polymer processing, suggesting a potential area of interest for research on structurally related compounds (Cantekin et al., 2012).

Environmental and Toxicological Studies

Understanding the environmental impact and toxicological profile of chemical compounds is crucial for their safe use in research and industry. While direct studies on N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide are not available, research into the safety, degradation, and environmental behavior of similar compounds can provide valuable insights. For instance, studies on the degradation pathways and toxicology of acrylamide derivatives highlight the importance of evaluating the environmental and health impacts of chemical compounds (Friedman, 2003).

Eigenschaften

IUPAC Name |

N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO3/c1-20(2,25)12-11-14-3-5-16(6-4-14)19(24)22-18(13-23)15-7-9-17(21)10-8-15/h3-10,18,23,25H,11-13H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNFTDVNLMPHHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)C(=O)NC(CO)C2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide](/img/structure/B5545036.png)

![methyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5545038.png)

![N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea](/img/structure/B5545042.png)

![ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate](/img/structure/B5545060.png)

![N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5545067.png)

![1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5545094.png)

![1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5545097.png)

![5-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5545106.png)

![N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5545110.png)